molecular formula C8H9ClN4 B11933521 8aH-phthalazin-1-ylidenehydrazine;hydrochloride

8aH-phthalazin-1-ylidenehydrazine;hydrochloride

Cat. No.: B11933521
M. Wt: 196.64 g/mol
InChI Key: SECXUXOCDLQOBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8aH-phthalazin-1-ylidenehydrazine;hydrochloride typically involves the reaction of phthalazinone derivatives with hydrazine. One common method includes the condensation of phthalazinone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

8aH-phthalazin-1-ylidenehydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8aH-phthalazin-1-ylidenehydrazine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8aH-phthalazin-1-ylidenehydrazine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also bind to specific receptors, modulating cellular signaling pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8aH-phthalazin-1-ylidenehydrazine;hydrochloride is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

8aH-phthalazin-1-ylidenehydrazine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H

InChI Key

SECXUXOCDLQOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CN=NC2=NN)C=C1.Cl

Origin of Product

United States

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